molecular formula C13H24N2 B14320596 (1E)-N-tert-Butyl-N'-cyclohexylprop-2-enimidamide CAS No. 112650-51-8

(1E)-N-tert-Butyl-N'-cyclohexylprop-2-enimidamide

Cat. No.: B14320596
CAS No.: 112650-51-8
M. Wt: 208.34 g/mol
InChI Key: FYQOBOQRGOFVKD-UHFFFAOYSA-N
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Description

(1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide is an organic compound that belongs to the class of imidamides This compound is characterized by the presence of a tert-butyl group, a cyclohexyl group, and a prop-2-enimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide typically involves the reaction of tert-butylamine with cyclohexyl isocyanide and acrylonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Formation of the intermediate: tert-Butylamine reacts with cyclohexyl isocyanide to form an intermediate.

    Addition of acrylonitrile: The intermediate is then reacted with acrylonitrile to form the final product.

Industrial Production Methods

In an industrial setting, the production of (1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-N’-cyclohexylcarbodiimide
  • N-tert-Butyl-N’-cyclohexylurea
  • N-tert-Butyl-N’-cyclohexylthiourea

Uniqueness

(1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide is unique due to its specific structural features, such as the presence of both a tert-butyl group and a cyclohexyl group, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

112650-51-8

Molecular Formula

C13H24N2

Molecular Weight

208.34 g/mol

IUPAC Name

N-tert-butyl-N'-cyclohexylprop-2-enimidamide

InChI

InChI=1S/C13H24N2/c1-5-12(15-13(2,3)4)14-11-9-7-6-8-10-11/h5,11H,1,6-10H2,2-4H3,(H,14,15)

InChI Key

FYQOBOQRGOFVKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=NC1CCCCC1)C=C

Origin of Product

United States

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